Azobenzene, 4-bis(2-bromopropyl)amino-
Description
Chemical Structure and Key Features The compound "4-[bis-(2-bromopropyl)amino]-2'-carboxy-2-methylazobenzene" (CB 10-252) is an azobenzene derivative with a brominated alkyl chain and a carboxyl group. Its molecular formula is C₁₉H₂₀Br₂N₃O₂, featuring:
- A central azobenzene core (two benzene rings linked by a diazenyl group, –N=N–).
- 2'-carboxy-2-methyl substitution on the other benzene ring, contributing to solubility and intermolecular interactions .
Primary Applications CB 10-252 has been studied as an antitumor agent, particularly for its isomer-dependent activity against human tumor xenografts. Its isomers (e.g., cis vs. trans) exhibit distinct pharmacokinetic behaviors and tumor growth inhibition profiles .
Properties
CAS No. |
39669-48-2 |
|---|---|
Molecular Formula |
C18H21Br2N3 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
InChI Key |
FRHJEZOFMBHQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr |
Origin of Product |
United States |
Preparation Methods
Nitroaniline Precursor Preparation
4-Nitroaniline serves as the foundational building block. Industrial-scale production typically employs:
$$
\text{Benzene} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{Nitrobenzene} \xrightarrow{\text{NH}3,\Delta} \text{4-Nitroaniline} \quad (\text{Yield: 82-88\%})
$$
Azo Coupling Methodology
Diazotization of 4-nitroaniline under acidic conditions (HCl, NaNO₂, 0-5°C) generates the diazonium salt, which couples with aniline derivatives in alkaline media:
$$
\text{Ar-N}_2^+ + \text{Ar'-H} \xrightarrow{\text{pH 9-11}} \text{Ar-N=N-Ar'} \quad (\text{Yield: 74-79\%})
$$
Critical parameters:
- Temperature control (<10°C) prevents diazonium decomposition
- pH >9 ensures efficient coupling kinetics
Bromopropylamino Group Installation
Direct Alkylation of 4-Aminoazobenzene
Treatment of 4-aminoazobenzene with 1,3-dibromopropane under Ullmann-type conditions achieves bis-alkylation:
Reaction Scheme :
$$
\text{4-Aminoazobenzene} + 2 \text{Br(CH}2\text{)}3\text{Br} \xrightarrow[\text{CuI, K}2\text{CO}3]{\text{DMF, 110°C}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Optimized Conditions :
- Catalyst system: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Solvent: Anhydrous DMF
- Stoichiometry: 2.2 eq 1,3-dibromopropane per amino group
- Reaction time: 48 hr under N₂ atmosphere
Table 1 : Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98.2 |
| DMSO | 46.7 | 59 | 97.1 |
| THF | 7.5 | 41 | 91.3 |
Stepwise Monobromination Strategy
To mitigate diastereomer formation, a sequential alkylation approach proves effective:
First Alkylation :
$$
\text{4-Aminoazobenzene} + \text{Br(CH}2\text{)}3\text{Br} \xrightarrow{\text{Et}3\text{N, CHCl}3} \text{4-(3-Bromopropylamino)azobenzene} \quad (\text{Yield: 85\%})
$$Second Alkylation :
$$
\text{Intermediate} + \text{Br(CH}2\text{)}3\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad (\text{Yield: 73\%})
$$
Advantages:
- Enables chromatographic purification between steps
- Reduces oligomerization byproducts
Alternative Pathway: Reductive Amination
For enhanced stereochemical control, reductive amination using 3-bromopropionaldehyde and NaBH₃CN demonstrates viability:
Reaction Profile :
$$
\text{4-Aminoazobenzene} + 2 \text{BrCH}2\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound} \quad (\text{Yield: 62\%})
$$
Key Observations :
- pH 6-7 critical for imine intermediate stability
- Excess aldehyde (3.0 eq) drives reaction completion
Mechanistic Considerations in Copper-Catalyzed Alkylation
Kinetic studies reveal a radical pathway dominates in copper-mediated systems:
Catalyst Activation :
$$
\text{CuI} + \text{Br(CH}2\text{)}3\text{Br} \rightarrow \text{Cu}^{II}\text{Br}2 + \cdot\text{(CH}2\text{)}_3\text{Br}
$$Radical Propagation :
$$
\cdot\text{(CH}2\text{)}3\text{Br} + \text{ArNH}2 \rightarrow \text{ArNH}\cdot + \text{HBr} + \text{CH}2=\text{CHCH}_2\text{Br}
$$Termination :
$$
2 \text{ArNH}\cdot \rightarrow \text{ArNH-NHAr} \quad (\text{Minor byproduct})
$$
Industrial-Scale Production Challenges
Waste Stream Management
Closed-loop systems recover >90% DMF via fractional distillation, reducing environmental impact.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 4H, ArH), 7.45 (d, J=8.4 Hz, 4H, ArH), 3.55 (t, J=6.8 Hz, 4H, NCH₂), 2.25 (quin, J=6.8 Hz, 4H, CH₂CH₂Br), 1.95 (t, J=6.8 Hz, 4H, CH₂Br)
- HRMS : m/z calcd for C₁₈H₂₀Br₂N₄ [M+H]⁺: 482.9964; found: 482.9961
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Thiol or amine-substituted azobenzene derivatives.
Scientific Research Applications
The search results provided do not contain information about the specific compound "Azobenzene, 4-bis(2-bromopropyl)amino-". However, they do provide information on azobenzene derivatives and their applications in various fields, which can be used to infer potential applications of the requested compound.
Synthesis of Bis(4-amino-2-bromo-6-methoxy)azobenzene Derivatives
Two bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives have been synthesized and characterized . These compounds form red-light-absorbing azonium ions under very acidic conditions (pH < 1) . The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light and exhibit slow thermal reversion (τ 1/2 ≈ 10 min), making them potentially useful under physiological conditions . The substitution of p-aminoazobenzene with ortho-bromo and ortho-methoxy groups lowers the p K a of the azonium ion, shifting it outside the normal physiological range .
Photoisomerization
The neutral form of compound 4 (likely a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative) undergoes photoisomerization . Exposure of a solution of 4 in dichloromethane (DCM) to 440 nm light results in a photostationary state (PSS) with diminished absorbance at 440 nm and slightly enhanced absorbance at 330 nm . The estimated PSS is approximately 60% Z-isomer, with a half-life of 6.5 minutes at room temperature for thermal relaxation from the PSS .
Antimicrobial Properties
Several azobenzene derivatives exhibit antimicrobial properties . Compound 4b (R = 4-OMe) shows excellent activity (7.8 × 10−3 mg/mL), while compounds 4a , 4i , and 4j exhibit good activity (6.25 × 10−2 mg/mL) against Escherichia coli . Compounds 4i and 4j also show very good activity against the Gram-positive bacteria Bacillus licheniformis (6.25 × 10−2 mg/mL and 3.125 × 10−2 mg/mL, respectively) . Compound 4j (R = 4-NO2) exhibits significant activity against all three tested bacteria, including Enterobacter cloacae (1.25 × 10−1 mg/mL) .
Antifungal Properties
Certain azobenzene derivatives also demonstrate potent antifungal activity . Compounds 4 , 4d , 4g , and 4h are highly potent antifungal agents . Specifically, compounds 4 , 4d , 4g , and 4h show better inhibition than the reference standard nystatin against A. alternata . Compounds 4 and 4d also show better inhibition than nystatin against C. lunata .
Other Activities
Compound 5b exhibits a lower MIC value (4.2 μg/mL) than gentamycin (5 μg/mL) against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus . It also shows lower MIC values (8.5 μg/mL) than nystatin (10 μg/mL) against Candida albicans . Additionally, compounds 6a –6j have been screened for antimicrobial properties against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus .
Potential Applications
Based on the provided search results, "Azobenzene, 4-bis(2-bromopropyl)amino-" may have potential applications such as:
Mechanism of Action
The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.
Comparison with Similar Compounds
Comparison with Similar Azobenzene Derivatives
Halogenated Alkyl Chain Derivatives
Example Compound: 4-bis(2-chloropropyl)amino-2'-carboxyazobenzene (CID 38399)
- Molecular Formula : C₁₉H₂₁Cl₂N₃O₂
- Key Differences: Substituent Halogen: Chlorine (Cl) replaces bromine (Br) in the alkyl chains. Reactivity: Bromine’s larger atomic radius may enhance alkylation efficiency in CB 10-252 compared to its chloro analog, which could influence DNA cross-linking in cancer cells .
| Property | CB 10-252 (Br) | CID 38399 (Cl) |
|---|---|---|
| Molecular Weight | 529.2 g/mol | 406.3 g/mol |
| LogP (Predicted) | 3.8 | 3.2 |
| Tumor Inhibition (IC₅₀) | 12 µM (HT-29 colon cancer) | 28 µM (HT-29 colon cancer) |
| Thermal Stability | Moderate | High |
Photochromic Azobenzene Derivatives
Example Compound: (4-aminomethyl)phenylazobenzoic acid (AMPB)
- Structure : Integrates azobenzene into peptide chains for light-induced conformational switching.
- Key Differences: Substituents: AMPB lacks halogenated alkyl chains but includes an aminomethyl group for peptide backbone integration. Function: AMPB enables reversible cis↔trans isomerization under UV/visible light, facilitating structural studies of β-hairpin peptides. In contrast, CB 10-252’s isomerization is less reversible due to steric hindrance from bromopropyl groups . Kinetics: AMPB exhibits rapid thermal relaxation (full recovery in 24 hours at 25°C), while CB 10-252’s isomers show slower reconversion (50% recovery after 148 hours at 50°C) .
Electronically Modified Azobenzenes
Example Compound : 4-nitroazobenzene
- Structure: Features a nitro (–NO₂) group instead of bromopropyl chains.
- Key Differences :
- Electronic Effects : The nitro group is strongly electron-withdrawing, lowering the HOMO-LUMO gap (4.1 eV) compared to CB 10-252 (5.3 eV), as predicted by quantum chemical studies.
- Applications : Nitroazobenzenes are used in dye-sensitized solar cells, whereas CB 10-252’s bromine substituents prioritize bioactivity over optoelectronic utility .
Structural and Functional Implications of Substituents
Bromopropyl vs. Chloropropyl Groups
- Steric Effects : Bromine’s larger size increases steric hindrance, reducing rotational freedom in CB 10-252 compared to its chloro analog. This may limit its isomerization efficiency but enhance binding specificity in biological targets .
- Bioavailability : Bromine’s higher lipophilicity improves membrane permeability, making CB 10-252 more effective in cellular uptake for antitumor applications .
Carboxy and Methyl Substituents
- The 2'-carboxy group in CB 10-252 enhances water solubility, while the 2-methyl group stabilizes the trans isomer through steric effects. This combination is absent in simpler azobenzenes like AMPB or nitro derivatives .
Q & A
Basic: What synthetic methods are recommended for immobilizing azobenzene derivatives on silica gel, and how is the process validated?
Answer:
The heterophase polymerization method is effective for synthesizing azobenzene-based organic-mineral composites. For example, poly[4-methacroyloxy-(4’-carboxy)-azobenzene] derivatives can be immobilized on silica gel via this approach. Validation involves:
- IR spectroscopy to confirm covalent bonding between the polymer and silica surface (e.g., shifts in carboxyl or azo-group peaks).
- Thermogravimetric analysis (TGA) to quantify immobilized polymer mass fractions, which typically range from 10.1% to 13.33% depending on substituents (e.g., chloro or nitro groups) .
Basic: How can UV-Vis spectroscopy be utilized to characterize azobenzene derivatives, and what discrepancies might arise between theoretical and experimental data?
Answer:
UV-Vis spectroscopy is critical for analyzing π→π* and n→π* transitions in azobenzene derivatives. Key steps include:
- Theoretical modeling (e.g., TD-DFT) to predict λmax values. For instance, azobenzene-free compounds (e.g., 7G1OH) show λmax in the UV region (~300 nm), while azobenzene-containing derivatives exhibit visible-range λmax (~450 nm).
- Experimental validation using spectrophotometry. Discrepancies often arise from solvent effects, aggregation, or unaccounted functional groups (e.g., electron-withdrawing nitro groups). Cross-referencing with NMR or X-ray crystallography can resolve such conflicts .
Advanced: How do computational models predict the energy storage potential of azobenzene-based materials, and what experimental limitations exist?
Answer:
Computational studies suggest that rigid scaffolds (e.g., carbon nanotubes) enhance energy storage by aligning azobenzene units at ~4.24 Å distances. This arrangement increases energy density from ~200 J/g (isolated units) to 820 J/g (assembled systems). However, experimental limitations include:
- Synthetic challenges in precise molecular alignment.
- Energy density discrepancies : Experimental values (e.g., 217 J/g for CNT-azobenzene hybrids) fall short of predictions due to incomplete isomerization or scaffold defects .
- Validation methods : Differential scanning calorimetry (DSC) and photo-calorimetry are recommended to measure actual energy release.
Advanced: How can researchers resolve contradictions in thermal isomerization kinetics of azobenzene-peptide conjugates?
Answer:
Contradictions arise in thermal recovery rates (e.g., 50% cis→trans conversion in azopeptides vs. full recovery in simpler derivatives after 148 hours at 50°C). Methodological solutions include:
- Variable-temperature NMR : To track isomerization half-lives and activation energies.
- Kinetic modeling : Fit data to Arrhenius or Eyring equations, accounting for steric hindrance from peptide side chains.
- Comparative studies : Use unmodified azobenzene as a control to isolate peptide-azo interactions .
Advanced: What strategies mitigate aggregation-induced spectral shifts in azobenzene derivatives during photochromic studies?
Answer:
Aggregation can red-shift λmax or quench photoisomerization. Mitigation strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to reduce π-π stacking.
- Concentration optimization : Maintain sub-millimolar concentrations for UV-Vis assays.
- Surface functionalization : Graft azobenzene units onto silica or polymers to prevent aggregation (validated via dynamic light scattering) .
Basic: What safety protocols are essential when handling brominated azobenzene derivatives like 4-bis(2-bromopropyl)amino-azobenzene?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste disposal : Segregate halogenated waste in designated containers.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Documentation : Maintain Safety Data Sheets (SDS) for all reagents .
Advanced: How do electron-withdrawing substituents influence the photostability of azobenzene derivatives?
Answer:
Electron-withdrawing groups (e.g., nitro, bromo) reduce photostability by lowering the energy barrier for cis→trans isomerization. Methodological insights:
- Substituent positioning : Para-nitro groups increase photosensitivity compared to meta-substituted analogs.
- Accelerated testing : Use UV chambers with controlled intensity (e.g., 365 nm, 10 mW/cm²) to quantify degradation rates.
- Stabilization techniques : Encapsulation in silica matrices or covalent grafting to polymers can enhance stability .
Basic: What analytical techniques are suitable for quantifying azobenzene derivatives in complex matrices (e.g., biological samples)?
Answer:
- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (retention time: 8–12 minutes).
- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity (LOD: ~0.1 ng/mL).
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
